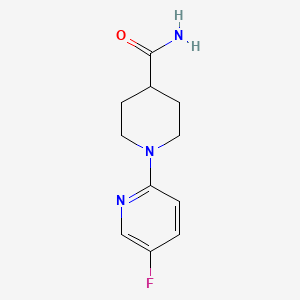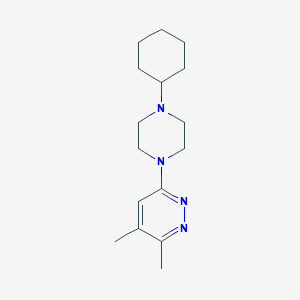![molecular formula C15H20N4S B12270654 1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12270654.png)
1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a cyclobutyl group, a thieno[3,2-d]pyrimidine moiety, and a piperazine ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Métodos De Preparación
The synthesis of 1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the cyclobutyl group and the piperazine ring. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization: This reaction can form additional rings, potentially enhancing the compound’s stability and activity.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .
Aplicaciones Científicas De Investigación
1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in developing drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and have been studied for their anticancer properties.
Thieno[3,2-d]pyrimidine derivatives: Similar in structure, these compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C15H20N4S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-(4-cyclobutylpiperazin-1-yl)-7-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H20N4S/c1-11-9-20-14-13(11)16-10-17-15(14)19-7-5-18(6-8-19)12-3-2-4-12/h9-10,12H,2-8H2,1H3 |
Clave InChI |
YMNWFEHYYZOKNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12270573.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide](/img/structure/B12270580.png)

![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)

![4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12270596.png)
![N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12270597.png)
![2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B12270603.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12270610.png)
![N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12270615.png)

![4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12270623.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12270626.png)
![[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B12270628.png)
